molecular formula C11H7NS B1275123 3-Thien-2-ylbenzonitrile CAS No. 380626-35-7

3-Thien-2-ylbenzonitrile

Cat. No. B1275123
CAS RN: 380626-35-7
M. Wt: 185.25 g/mol
InChI Key: DIILPQRSOQWSCU-UHFFFAOYSA-N
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Description

3-Thien-2-ylbenzonitrile is a heterocyclic organic compound. It has a molecular formula of C11H7NS and an average mass of 185.245 Da . This compound has been gaining attention in recent years due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of 3-Thien-2-ylbenzonitrile has been discussed in several studies. For instance, a study published in ACS Sustainable Chem. Eng. 2022, details the synthesis of a compound containing a 4-thieno[3,2-b]thiophen-3-ylbenzonitrile unit . The synthesis of the core unit, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), was conducted starting from 3-bromothiophene .


Molecular Structure Analysis

The molecular structure of 3-Thien-2-ylbenzonitrile consists of a thiophene ring attached to a benzonitrile group . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom. The benzonitrile group consists of a benzene ring attached to a nitrile group (-C≡N).

Scientific Research Applications

Material Discovery and Drug Elaboration

“3-Thien-2-ylbenzonitrile” may be involved in material discovery and drug elaboration through Pd-catalyzed coupling reactions like the Sonogashira coupling reaction. These reactions are crucial for forming new carbon–carbon bonds under mild conditions, which is essential in synthesizing complex organic compounds .

Electronic Applications

Compounds similar to “3-Thien-2-ylbenzonitrile” are used in various electronic applications, including electrochromic devices (ECD), organic light emitting diodes (OLED), organic field effective transistors (OFET), lasers, photodiodes, and solar cells. These applications benefit from the properties of fused thiophenes, which are important building blocks for such materials .

Future Directions

The future of synthetic chemistry, including the study and application of compounds like 3-Thien-2-ylbenzonitrile, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of more efficient and environmentally friendly synthetic processes, as well as the exploration of new drug targets and drugs for effective control of various diseases .

properties

IUPAC Name

3-thiophen-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIILPQRSOQWSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405199
Record name 3-thien-2-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380626-35-7
Record name 3-thien-2-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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